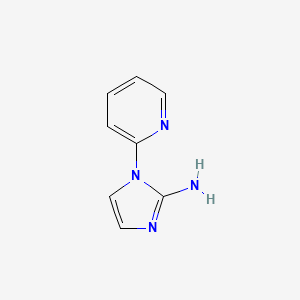

1-(Pyridin-2-yl)-1H-imidazol-2-amine

Description

General Significance of Imidazole (B134444) and Pyridine (B92270) Heterocyclic Scaffolds in Chemical Science

Imidazole and pyridine are fundamental five- and six-membered nitrogen-containing heterocyclic rings, respectively. Their prevalence in both natural and synthetic chemistry underscores their importance. Nitrogen heterocycles are integral to a vast number of biologically active molecules and functional materials, with over 75% of drugs approved by the FDA containing such structures. nih.gov The presence of nitrogen atoms allows these molecules to form hydrogen bonds, which is crucial for their interaction with biological targets. nih.govmdpi.com

| Property | Imidazole | Pyridine |

| Chemical Formula | C₃H₄N₂ | C₅H₅N |

| Molar Mass | 68.08 g/mol | 79.10 g/mol |

| Structure | 5-membered ring | 6-membered ring |

| Basicity (pKa of conjugate acid) | ~7.1 | ~5.2 |

| Aromaticity | Yes | Yes |

This table presents basic physicochemical properties of the parent imidazole and pyridine scaffolds. mdpi.com

The study of heterocyclic chemistry, particularly involving nitrogen, has been a cornerstone of organic chemistry for over a century. researchgate.net Imidazole itself was first prepared in 1858. imist.ma Early research focused on isolating and identifying these compounds from natural sources, revealing their presence in essential biological molecules like amino acids (histidine), vitamins (biotin), and purines (adenine, guanine), which form the basis of DNA and RNA. nih.gov

The evolution of synthetic organic chemistry in the 20th century enabled chemists to create a vast array of novel heterocyclic compounds not found in nature. nih.gov This led to the development of numerous pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com The focus has shifted from simple synthesis to designing complex molecules with specific functions, leveraging the unique electronic and structural properties of rings like pyridine and imidazole. mdpi.com

The combination of imidazole and pyridine rings into a single molecular entity, known as an imidazole-pyridine hybrid, creates a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netmdpi.com These hybrids are explored across several scientific domains:

Medicinal Chemistry : Imidazole-pyridine derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. imist.manih.govnih.gov Certain fused systems, known as imidazopyridines, are present in marketed drugs like Zolpidem and Alpidem. imist.manih.gov Recent studies have explored their potential as anticancer DNA intercalators and inhibitors of key enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.goveurekaselect.com

Materials Science and Catalysis : The nitrogen atoms in both rings act as excellent ligands for metal ions. This property is exploited in coordination chemistry to create catalysts and functional materials. researchgate.net For instance, cobalt complexes with imidazole and pyridine ligands have been studied for their role in water oxidation electrocatalysis. nih.gov The differing electron-donating abilities of the two rings can be tuned to enhance catalytic performance and stability. mdpi.com Imidazo[1,5-a]pyridines are also known for their use in creating optoelectronic devices. researchgate.net

| Imidazopyridine Isomer | Key Research Applications |

| Imidazo[1,2-a]pyridines | Modulators of the central nervous system, anticancer, antimicrobial, anti-inflammatory agents. imist.manih.govnih.gov |

| Imidazo[1,5-a]pyridines | Fluorophores, chemosensors for metal ions, anticancer agents. researchgate.netnih.gov |

| Imidazo[4,5-b]pyridines | Kinase inhibitors (e.g., B-Raf). nih.gov |

| Imidazo[4,5-c]pyridines | Antitumor, antiviral, and antimicrobial agents. nih.gov |

This table summarizes the applications of different fused imidazole-pyridine (imidazopyridine) scaffolds.

Contextualization within N-Substituted Imidazole and 2-Aminoimidazole Research

The specific structure of 1-(Pyridin-2-yl)-1H-imidazol-2-amine places it at the intersection of two important subclasses of imidazole chemistry: N-substituted imidazoles and 2-aminoimidazoles.

N-Substituted Imidazoles : Attaching a substituent, such as the pyridin-2-yl group, to a nitrogen atom of the imidazole ring is a common strategy in medicinal chemistry. nih.govijpsonline.com This modification significantly influences the molecule's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. researchgate.net Research on N-substituted imidazoles has yielded numerous compounds with potent antimicrobial and anticancer activities. nih.govsemanticscholar.org The synthesis often involves reacting the imidazole nucleus with a suitable electrophile. researchgate.net

2-Aminoimidazoles (2-AI) : The 2-aminoimidazole moiety is a critical structural element found in a wide range of bioactive natural products, particularly alkaloids isolated from marine sponges like oroidin (B1234803) and clathrodin. researchgate.netnih.gov These natural compounds exhibit a broad spectrum of pharmacological activities, including anti-biofilm, antimicrobial, and anticancer properties. researchgate.net The 2-AI core is recognized as a valuable pharmacophore in drug design and has been investigated for its potential to inhibit enzymes such as β-secretase and human arginase I. nih.govnih.gov Its synthesis is a crucial step in creating libraries of compounds for biological screening. acs.org

| Moiety | Significance in Research | Examples of Biological Activity |

| N-Substituted Imidazoles | A key strategy for modifying molecular properties and biological activity. nih.govsemanticscholar.org | Antimicrobial, Antifungal. researchgate.net |

| 2-Aminoimidazoles | A pharmacophore found in many marine natural products. researchgate.netnih.gov | Anti-biofilm, Enzyme inhibition, Anticancer. researchgate.netnih.gov |

This table highlights the research context for the two key structural features of this compound.

Overview of Potential Academic Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for academic investigation. These potential research directions are based on the known properties of its constituent chemical motifs.

Synthesis and Characterization : Developing efficient and scalable synthetic routes to produce this compound and its derivatives would be a foundational step. This could involve multi-component reactions or stepwise approaches common in heterocyclic chemistry. organic-chemistry.orgrsc.org Detailed characterization using techniques like NMR, mass spectrometry, and X-ray crystallography would confirm its structure and provide insights into its chemical properties.

Medicinal Chemistry Exploration :

Anticancer Activity : Given that both imidazole-pyridine hybrids and 2-aminoimidazoles have demonstrated anticancer potential, this compound is a strong candidate for screening against various cancer cell lines. mdpi.comacs.org Mechanistic studies could investigate its ability to act as a kinase inhibitor or a DNA-interacting agent. nih.goveurekaselect.com

Antimicrobial and Anti-biofilm Agent : The 2-aminoimidazole scaffold is known for its anti-biofilm properties, while N-substituted imidazoles often exhibit antimicrobial activity. nih.govresearchgate.net Therefore, evaluating the compound's efficacy against pathogenic bacteria and fungi, including drug-resistant strains, would be a logical research direction.

Coordination Chemistry and Catalysis : The presence of multiple nitrogen atoms in both the pyridine and imidazole rings makes the molecule a potentially versatile chelating ligand. Research could focus on synthesizing metal complexes (e.g., with cobalt, copper, palladium) and evaluating their catalytic activity in organic transformations or their potential as functional materials. nih.govresearchgate.net

Chemical Biology and Probe Development : The molecule could be functionalized to create chemical probes for studying biological systems. For example, by incorporating a fluorescent tag, it could be used to visualize specific cellular targets or processes, leveraging the inherent binding capabilities of the imidazole-pyridine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSAYDQWHMTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 1 Pyridin 2 Yl 1h Imidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and electronic environment of the structure can be established.

Proton (¹H) NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(Pyridin-2-yl)-1H-imidazol-2-amine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the imidazole (B134444) ring, and the amino group.

The pyridine ring contains four protons, each in a unique chemical environment. The proton ortho to the ring nitrogen (H6') is expected to be the most deshielded, appearing furthest downfield due to the nitrogen's electron-withdrawing inductive effect and magnetic anisotropy. The para proton (H4') and meta protons (H3', H5') would appear at intermediate shifts. The coupling between these adjacent protons would result in characteristic splitting patterns (e.g., doublet, triplet of doublets), allowing for unambiguous assignment.

The two protons on the imidazole ring (H4, H5) are expected to appear as distinct signals, likely doublets due to coupling with each other. The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 6.5 - 7.0 | Doublet | 2.0 - 3.0 |

| H5 | 6.8 - 7.2 | Doublet | 2.0 - 3.0 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| H3' | 7.0 - 7.4 | Doublet of Doublets | 7.0 - 8.0, 1.0 - 2.0 |

| H4' | 7.6 - 8.0 | Triplet of Doublets | 7.0 - 8.0, 1.5 - 2.5 |

| H5' | 7.2 - 7.6 | Doublet | 7.0 - 8.0 |

Carbon-13 (¹³C) NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic state. The spectrum for this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbon of the imidazole ring bearing the amino group (C2) is expected to be significantly shifted downfield to approximately 150-160 ppm, characteristic of a carbon in an amino-substituted heterocyclic system. The other two imidazole carbons (C4, C5) would appear in the aromatic region. The five carbons of the pyridine ring will have distinct chemical shifts, with the carbon atom attached to the imidazole ring (C2') and the carbons adjacent to the pyridine nitrogen (C2', C6') showing the most significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 160 |

| C4 | 115 - 125 |

| C5 | 120 - 130 |

| C2' | 150 - 155 |

| C3' | 120 - 125 |

| C4' | 135 - 140 |

| C5' | 110 - 115 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and fully establish the molecular structure, 2D NMR experiments are crucial. walisongo.ac.idyoutube.comepfl.chemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show cross-peaks between adjacent protons on the pyridine ring (H3' with H4', H4' with H5', etc.) and between the two imidazole protons (H4 with H5). This is instrumental in tracing the connectivity within each ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch Each CH group in the molecule would produce a cross-peak, definitively linking the proton signal to its corresponding carbon signal (e.g., H4 with C4, H5 with C5, and each pyridine CH with its carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu It is particularly powerful for connecting different parts of the molecule. Key expected correlations would include those between the pyridine protons (H3') and the carbon linking the two rings (C2), and between the imidazole protons (H4, H5) and the pyridine carbon (C2'). This would provide unequivocal evidence for the N-1 substitution of the pyridine ring onto the imidazole. HMBC is also essential for assigning quaternary (non-protonated) carbons, such as C2 and C2'. epfl.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. mdpi.com

Characteristic Group Frequencies and Bond Vibrations Analysis

The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.

N-H Stretching: The amino (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. globalresearchonline.net The position and broadness of these bands are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and imidazole rings are anticipated to appear as a group of bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. nih.gov These bands serve as a fingerprint for the heterocyclic core.

Ring Breathing Modes: The collective in-plane and out-of-plane bending vibrations of the rings occur at lower frequencies and are also characteristic of the specific heterocyclic system.

Table 3: Predicted Characteristic FT-IR / Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=N / C=C Ring Stretch | 1400 - 1650 | Strong-Medium |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium |

| In-plane C-H Bending | 1000 - 1300 | Medium-Strong |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen and the imidazole sp² nitrogen) allows for the formation of hydrogen bonds. researchgate.net

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between one of the amino protons and the nitrogen atom of the pyridine ring. This would create a stable six-membered ring-like structure. Such an interaction would typically cause the N-H stretching band in the IR spectrum to broaden and shift to a lower frequency compared to a non-hydrogen-bonded amine.

Intermolecular Hydrogen Bonding: In the solid state, strong intermolecular hydrogen bonds are expected to form between the amino group of one molecule and the nitrogen atoms of neighboring molecules. nih.gov These interactions are a primary force in the crystal packing of the compound. researchgate.net In solution, the extent of intermolecular hydrogen bonding will depend on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. These interactions lead to significant broadening of the N-H stretching bands in the FT-IR spectrum. The formation of hydrogen bonds can play a major role in the binding interactions of molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

No experimental data on the UV-Vis absorption spectrum, including absorption maxima (λmax) and corresponding electronic transitions for this compound, were found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data confirming the exact mass and molecular formula of this compound could not be retrieved from the searched scientific literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

No published crystal structure for this compound was identified. Consequently, information regarding its unit cell parameters, crystal system, bond lengths, bond angles, dihedral angles, and intermolecular interactions is unavailable.

Unit Cell Parameters and Crystal System Determination

Information on the unit cell parameters and crystal system for this compound is not available as no crystallographic studies have been reported.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound are unknown due to the lack of X-ray crystallography data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the supramolecular architecture, including hydrogen bonding and π-π stacking interactions, cannot be provided as the crystal structure of this compound has not been determined and reported.

Advanced Computational and Theoretical Investigations of 1 Pyridin 2 Yl 1h Imidazol 2 Amine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure, stability, and reactivity of molecules. scirp.org DFT calculations, particularly using hybrid functionals like B3LYP, provide a reliable balance between computational cost and accuracy for studying organic molecules such as 1-(Pyridin-2-yl)-1H-imidazol-2-amine. These theoretical studies offer profound insights into molecular properties that are often challenging to explore through experimental means alone.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, calculations performed using the B3LYP functional with a 6-311++G(d,p) basis set can elucidate the key structural parameters. The molecule's structure is characterized by a pyridine (B92270) ring linked to an amino-imidazole ring via a C-N bond. Rotation around this bond can lead to different conformers. Conformational analysis is crucial to identify the global minimum energy structure, which is the most stable and predominant form of the molecule. nih.govnih.gov The optimized geometry reveals that the pyridine and imidazole (B134444) rings are nearly coplanar, a conformation stabilized by the delocalization of π-electrons across the two aromatic systems.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(pyridine)-N(imidazole) | 1.415 |

| C(imidazole)-N(amine) | 1.368 | |

| N-H (amine) | 1.012 | |

| Bond Angles (°) | C(pyridine)-N(imidazole)-C(imidazole) | 128.5 |

| H-N-H (amine) | 118.9 | |

| Dihedral Angle (°) | C-C(py)-N(im)-C(im) | -178.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgsapub.org A smaller energy gap implies a molecule is more easily polarizable and thus more chemically reactive.

For this compound, the HOMO is primarily localized over the amino-imidazole moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring. This distribution indicates that intramolecular charge transfer (ICT) occurs from the amino-imidazole ring to the pyridine ring upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue signifies electron-poor areas (positive potential) prone to nucleophilic attack.

In the MESP map of this compound, the most negative potential (red/yellow regions) is concentrated around the nitrogen atom of the pyridine ring and the nitrogen atoms of the exocyclic amine group. These sites represent the primary centers for electrophilic interactions, such as protonation or coordination with metal ions. The hydrogen atoms of the amine group exhibit positive potential (blue regions), making them susceptible to interactions with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govniscpr.res.in This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy E(2) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Namine) | π* (Cim-Nim) | 45.8 |

| LP (Npyridine) | π* (Cpy-Cpy) | 28.2 |

| π (Cim-Cim) | π* (Cpy-Npy) | 20.5 |

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ

These parameters collectively describe the molecule's tendency to accept or donate electrons and its resistance to changes in its electron distribution. A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. dergipark.org.tr

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Electronegativity (χ) | 3.525 eV |

| Chemical Hardness (η) | 2.325 eV |

| Chemical Softness (S) | 0.215 eV-1 |

| Electrophilicity Index (ω) | 2.67 eV |

Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis). nih.govacs.org The calculations provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. For this compound, the main electronic transitions are predicted to be of the π → π* type, consistent with the aromatic nature of the molecule. researchgate.net

DFT calculations also allow for the prediction of vibrational frequencies (IR and Raman spectra). physchemres.orgnih.gov Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.258 | HOMO → LUMO (95%) | π → π |

| 268 | 0.189 | HOMO-1 → LUMO (88%) | π → π |

| 230 | 0.312 | HOMO → LUMO+1 (92%) | π → π* |

| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Range |

|---|---|---|

| N-H stretch (amine) | 3410, 3325 | 3500-3300 |

| C-H stretch (aromatic) | 3085 | 3100-3000 |

| C=N stretch (rings) | 1615 | 1650-1550 |

| C=C stretch (rings) | 1580, 1475 | 1600-1450 |

Molecular Dynamics (MD) Simulations and Docking Studies

Advanced computational techniques, including Molecular Dynamics (MD) simulations and molecular docking, are instrumental in understanding the behavior of this compound at an atomic level. These methods provide insights into the molecule's conformational flexibility and its potential interactions with biological targets, which is crucial for fields like drug discovery and materials science.

Simulations of Molecular Dynamics for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule by simulating the physical movements of its atoms and molecules over time. rdd.edu.iq For this compound, MD simulations can reveal the accessible conformations in different environments, such as in a vacuum or in aqueous solution. rdd.edu.iq The process involves using force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to calculate the forces between atoms and solve the equations of motion. rdd.edu.iq

A key aspect of the conformational flexibility of this compound is the rotation around the single bond connecting the pyridine and imidazole rings. This rotation dictates the relative orientation of the two heterocyclic systems. Conformational analysis, which can be performed using force fields like MM+ or semiempirical methods like AM1, helps identify low-energy conformers on the potential energy surface (PES). lew.ro Studies on similar linked heterocyclic systems have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation, for instance, by stabilizing a specific rotamer. researchgate.net The low rotational energy barriers around such bonds suggest that multiple conformations can exist and easily interconvert, allowing the molecule to adapt its shape to interact with a binding partner. lew.ro

Table 1: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (Py-Im) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Intramolecular Interactions |

| 0° (Coplanar) | 2.5 | 5 | Steric hindrance between ring hydrogens |

| 45° | 0.0 | 60 | Minimal steric clash, favorable electrostatic orientation |

| 90° (Perpendicular) | 1.8 | 15 | Loss of potential π-π stacking interaction |

| 180° (Coplanar, anti) | 3.0 | 2 | Significant steric hindrance |

Note: This data is illustrative and represents typical results from a conformational search. The actual values would be determined through specific quantum mechanical or molecular mechanics calculations.

Molecular Docking for Ligand-Target Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). researchgate.net This method is fundamental in structure-based drug design for predicting binding affinity and interaction modes. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Derivatives containing pyridine and imidazole moieties have been computationally investigated as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs) and dehydrogenases. researchgate.netnih.gov Docking simulations place the ligand into the active site of a target protein and score the different poses based on a scoring function, which estimates the binding free energy. The results often highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.gov For instance, the nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. mdpi.com

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | LEU83, GLU81 | Hydrogen Bond with amino group |

| ILE10, PHE80 | Hydrophobic interaction with pyridine ring | ||

| HIS84 | π-π stacking with imidazole ring | ||

| p38 MAP Kinase | -7.2 | MET109, LYS53 | Hydrogen Bond with pyridine nitrogen |

| LEU167, ALA51 | Hydrophobic interaction |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific targets and binding affinities would need to be determined through dedicated in silico screening.

Thermodynamic and Kinetic Pathway Computations

Computational chemistry provides essential tools for investigating the thermodynamic stability and reaction kinetics of chemical compounds. For this compound, these calculations can predict its formation energy, the energetics of potential reactions, and the mechanisms by which these reactions occur.

Calculation of Formation Energies and Reaction Energetics

The thermodynamic stability of a molecule is quantified by its enthalpy of formation (ΔHf°). Density Functional Theory (DFT) is a common method used to calculate the geometric and electronic properties of molecules, from which thermodynamic data can be derived. researchgate.net Functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) are frequently employed to compute properties such as polarizability, dipole moment, and energies. researchgate.net

Table 3: Hypothetical Reaction Energetics for a Synthesis Step

| Reaction Step | ΔH (kcal/mol) | TΔS (kcal/mol) at 298 K | ΔG (kcal/mol) | Thermodynamic Feasibility |

| Reactant A + Reactant B → Intermediate | -15.2 | -3.1 | -12.1 | Favorable |

| Intermediate → Product + Byproduct | -5.8 | 1.5 | -7.3 | Favorable |

| Overall Reaction | -21.0 | -1.6 | -19.4 | Highly Favorable |

Note: The values in this table are illustrative of computational thermodynamic calculations for a multi-step chemical reaction.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition state analysis allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. acs.org

Computational methods can be used to locate the geometry of the transition state and calculate its energy. For the synthesis of heterocyclic compounds like imidazopyridines, mechanisms can involve steps such as intramolecular amination or cyclization. acs.orgnih.gov The rate-determining step of a reaction is the one with the highest activation energy barrier. acs.org For instance, in a base-catalyzed cyclization, the activation free energy for the cyclization step might be calculated to be 20.8 kcal/mol, which would be compatible with a reaction proceeding at a moderate rate under ambient conditions. acs.org Analyzing the vibrational frequencies of the calculated TS structure is crucial to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the electronic structure and reactivity of this compound. researchgate.net Solvents can affect molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com

Studies on similar pyridine and imidazole-containing compounds have shown that solvent polarity and hydrogen-bonding capability can alter electronic absorption spectra. researchgate.net For example, the dipole moment of a molecule often increases in a polar solvent compared to the gas phase due to interactions with the solvent molecules. tandfonline.com This can, in turn, affect the molecule's reactivity, as changes in the electronic distribution and orbital energies can influence how it interacts with other reactants. The pKa of the imidazole ring, for instance, is known to be sensitive to its coordination environment and the surrounding medium, which has significant biological implications. rsc.org

Table 4: Illustrative Solvent Effects on Computed Properties of this compound

| Property | Gas Phase | Water (Polar, Protic) | Acetonitrile (Polar, Aprotic) |

| Dipole Moment (Debye) | 3.1 D | 4.5 D | 4.2 D |

| HOMO-LUMO Gap (eV) | 4.5 eV | 4.2 eV | 4.3 eV |

| Calculated pKa (Imidazole N-H) | N/A | 7.2 | N/A |

Note: This data is representative and illustrates how key electronic properties can be modulated by the solvent environment as predicted by computational models.

Exploration of Biological Activities and Structure Activity Relationships Sar of 1 Pyridin 2 Yl 1h Imidazol 2 Amine Derivatives

Anticancer Research Perspectives

Mechanistic Investigations of Cell Cycle Modulation and Apoptosis Induction in Cancer Cells

Research has delved into the mechanisms by which these derivatives exert their anticancer effects, focusing on cell cycle arrest and the induction of apoptosis.

One study revealed that a novel imidazo[1,2-a]pyridine (B132010) compound, IP-5, can induce cell cycle arrest in HCC1937 breast cancer cells. This was evidenced by an increase in the levels of p53 and p21 proteins, which are significant markers of cell cycle arrest, suggesting that IP-5 stimulates both G0/G1 and G2/M phase arrest. nih.govwaocp.org Furthermore, IP-5 was found to induce an extrinsic apoptosis pathway, as indicated by the increased activity of caspase 7 and caspase 8, as well as an increase in PARP cleavage in treated cells. nih.gov

In a different investigation, a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was shown to activate caspases-3/7, leading to apoptosis as the primary mode of cell death in both 2D and 3D models of colon cancer cells. mdpi.com The induction of apoptosis was confirmed by annexin V-FITC and acridine orange/ethidium bromide staining. mdpi.com

Another study on imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit the proliferation of melanoma and cervical cancer cells by inducing apoptosis and cell cycle arrest. nih.gov Silencing p53 in A375 melanoma cells was found to reduce the apoptosis induced by one of the compounds, suggesting a p53-partially mediated apoptotic pathway. nih.gov

| Compound/Derivative | Cancer Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| IP-5 | HCC1937 (Breast) | Cell Cycle Arrest | Increased levels of p53 and p21; G0/G1 and G2/M phase arrest. | nih.govwaocp.org |

| IP-5 | HCC1937 (Breast) | Apoptosis Induction | Increased activity of caspase 7 and 8; increased PARP cleavage. | nih.gov |

| MRK-107 | Caco-2, HT-29 (Colon) | Apoptosis Induction | Activation of caspases-3/7. | mdpi.com |

| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | Apoptosis Induction | Partially mediated by p53. | nih.gov |

Kinase Inhibition Studies

The potential of this compound derivatives as kinase inhibitors, particularly against BRAF kinase and Cyclin-Dependent Kinases (CDKs), has been a significant area of research.

A series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were designed and synthesized as potential BRAF kinase inhibitors. Among them, compounds CLW14 and CLW27 showed potent antiproliferative activity against the A375 cell line, with IC50 values of 4.26 and 2.93 μM, respectively, which were comparable to the positive control Sorafenib. nih.gov Another study identified a triarylimidazole BRAF inhibitor bearing a phenylpyrazole group as an active BRAF inhibitor. nih.gov

In the realm of CDK inhibition, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. One compound, 15, was identified as the most potent CDK2 inhibitor with a Ki of 0.005 µM and showed selectivity over other CDKs. mdpi.com This compound also displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.com Another study focused on 3-aminopyrazole inhibitors of CDK2/cyclin A, leading to the discovery of a compound that inhibited CDK2/cyclin A with a Ki of 31 nM and showed submicromolar antiproliferative activity against different cell lines. researchgate.net Furthermore, a series of imidazole[1,2-a] pyridine derivatives were designed as CDK9 inhibitors, with compound LB-1 exhibiting potent and highly selective CDK9 inhibitory activity with an IC50 value of 9.22 nM. nih.gov

| Compound/Derivative | Target Kinase | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| CLW14 | BRAF | IC50: 4.26 μM (in A375 cells) | nih.gov |

| CLW27 | BRAF | IC50: 2.93 μM (in A375 cells) | nih.gov |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Ki: 0.005 µM | mdpi.com |

| 3-aminopyrazole derivative | CDK2/cyclin A | Ki: 31 nM | researchgate.net |

| LB-1 (imidazole[1,2-a] pyridine derivative) | CDK9 | IC50: 9.22 nM | nih.gov |

Antimicrobial Efficacy Studies

In addition to their anticancer properties, derivatives of this compound have been investigated for their effectiveness against microbial pathogens.

Evaluation of Antibacterial Activity

The antibacterial potential of these compounds has been tested against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

One study reported the synthesis of a series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives and found that most of them exhibited noticeable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov Another review highlighted that certain 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant antibacterial activities with MIC values ranging from 4.9–17 µM against E. coli. nih.gov

Assessment of Antifungal Activity

The antifungal properties of these derivatives have also been a subject of investigation. A study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives found them to be active against various fungal strains, with MIC values ranging from 3.9 to 62.5 µg/mL. acs.orgnih.gov Specifically, one bis-(imidazole)-pyridine hybrid (5a) demonstrated excellent antifungal activity against Candida parapsilosis and Rhodotorula sp., superior or equal to the control drug fluconazole. acs.orgnih.gov Another series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed fungal growth inhibition at very low concentrations, with one compound having a MIC value of 0.125 μg/mL against Candida albicans. researchgate.net

| Compound/Derivative | Microorganism | Activity | MIC Value | Reference |

|---|---|---|---|---|

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Staphylococcus aureus | Antibacterial | Not specified | nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | Antibacterial | 4.9–17 µM | nih.gov |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Fungal strains | Antifungal | 3.9 to 62.5 µg/mL | acs.orgnih.gov |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester | Candida albicans | Antifungal | 0.125 μg/mL | researchgate.net |

Receptor Interactions and Enzyme Modulation Profiling

The structural framework of this compound, which contains an imidazole (B134444) ring, bears a resemblance to histamine (2-(1H-imidazol-4-yl)ethanamine), a key biogenic amine that modulates various physiological processes through four G protein-coupled receptor subtypes (H1R, H2R, H3R, and H4R) imrpress.com. This structural similarity suggests a potential for these derivatives to interact with histamine receptors.

In particular, the histamine H1 receptor has been a major target for therapeutic intervention in allergic conditions nih.gov. Hallmark structural features of H1 receptor antagonists often include aromatic rings arranged in a diphenyl or tricyclic structure and a basic amine group, which can be flexible or part of a heterocyclic ring nih.gov. Derivatives of this compound possess both aromatic systems (pyridine and imidazole) and a basic amine, making them plausible candidates for H1 receptor modulation.

Studies on H1R antagonists have shown that constraining the aromatic rings into a tricyclic system can increase both affinity and residence time at the receptor, primarily by altering the dissociation rate constants nih.gov. While the this compound core is not a classic tricyclic system, the relative orientation of the two heterocyclic rings could influence receptor binding. The sedative effects of many classical H1 antagonists are attributed to their ability to cross the blood-brain barrier, a property linked to their lipophilicity nih.gov. The design of derivatives with modified lipophilicity could, therefore, modulate potential central nervous system effects.

Systematic screening of a library of this compound derivatives would be necessary to determine their specific activity—whether agonistic or antagonistic—at the H1 receptor and other histamine receptor subtypes. Such studies would elucidate the structure-activity relationships governing their interaction with these important biological targets.

Beyond histamine receptors, the versatile scaffold of this compound derivatives makes them promising candidates for the inhibition of various other enzymes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological and pathological processes mdpi.com. The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors semanticscholar.org. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of several human CA isoforms (hCA I, II, IX, and XII) as well as bacterial CAs mdpi.com. Given that the pyridine ring is a key component of these inhibitors, it is conceivable that derivatives of this compound, particularly if functionalized with a sulfonamide group, could exhibit inhibitory activity against CAs. The tailing linker and substitution pattern play a crucial role in achieving isoform selectivity biruni.edu.tr.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a critical signaling molecule, and its overproduction by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative diseases. Research has focused on developing selective nNOS inhibitors. Certain nitrogen-based heterocyclic compounds, such as indazole derivatives, have been identified as potent and selective nNOS inhibitors dntb.gov.ua. The presence of nitrogen-rich heterocyclic systems in this compound suggests that its derivatives could be explored for their potential to inhibit NOS isoforms.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. Class I HDACs (HDAC1, 2, and 3) are particularly important targets nih.gov. Many HDAC inhibitors consist of a zinc-binding group, a linker, and a cap group. The cap group often involves aromatic or heterocyclic rings. The pyridine ring is present in some known HDAC inhibitors. Therefore, derivatives of this compound could be designed to incorporate the necessary pharmacophoric features for HDAC inhibition, potentially leading to novel anticancer agents.

Table 1: Potential Enzyme Inhibitory Activities of this compound Derivatives

| Enzyme Target | Therapeutic Area | Rationale for Potential Activity | Key Structural Features |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy, Cancer | Pyridine scaffold present in known CA inhibitors mdpi.com. | Presence of pyridine ring; potential for sulfonamide functionalization. |

| Nitric Oxide Synthase (NOS) | Neurodegenerative Diseases | Nitrogen-rich heterocycles are known to inhibit nNOS dntb.gov.ua. | Bicyclic heteroaromatic core. |

| Histone Deacetylase (HDAC) | Cancer | Pyridine ring can serve as a cap group in HDAC inhibitors nih.gov. | Aromatic/heterocyclic system suitable for cap group design. |

Systematic Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the pyridine and imidazole rings. Systematic SAR studies are crucial for optimizing potency and selectivity for a given biological target.

For instance, in the context of antimicrobial activity, substitutions that increase the lipophilicity of the molecule may enhance its ability to penetrate bacterial cell membranes. The introduction of halogen atoms (e.g., chloro, fluoro) or small alkyl groups on the pyridine ring often leads to improved antimicrobial efficacy nih.gov. Conversely, the addition of bulky substituents may be detrimental due to steric hindrance at the target site.

In the development of kinase inhibitors, specific substitutions are required for potent activity. For example, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, the presence and position of substituents on a phenyl ring attached to the core scaffold were critical for inhibitory activity, with one compound showing an IC50 of 38 nM nih.govdocumentsdelivered.com. Similarly, for pyrazolo[4,3-c]pyridine inhibitors of protein-protein interactions, a simple hydroxyl to primary amine switch on a substituent resulted in a six-fold increase in activity acs.org.

QSAR analysis provides a mathematical framework to correlate physicochemical properties or structural parameters with biological activity semanticscholar.orgresearchgate.net. For a series of 2,4-diamino-pyrimidine derivatives, QSAR studies indicated that lipophilicity was a key driver for improved anti-malarial activity nih.gov. For this compound derivatives, QSAR models could be developed to predict antimicrobial or enzyme inhibitory activity based on descriptors such as logP (lipophilicity), molar refractivity (steric effects), and electronic parameters (e.g., Hammett constants). Such models are invaluable for guiding the rational design of new analogues with enhanced potency and selectivity.

Table 2: Hypothetical SAR for this compound Derivatives

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Pyridine Ring (C4') | Electron-withdrawing (e.g., -CF3, -Cl) | Increased antimicrobial potency | Enhances interaction with target enzymes or membrane penetration najah.edu. |

| Pyridine Ring (C5') | Bulky hydrophobic group | Increased kinase inhibition | Fills hydrophobic pocket in enzyme active site. |

| Imidazole Ring (N1) | Alkyl chain | Modulated lipophilicity and cell permeability | Affects ADME properties and target access. |

| Imidazole Ring (C4/C5) | Small polar groups (e.g., -OH, -NH2) | Increased solubility and potential for new H-bonds | Improves pharmacokinetic profile and target binding affinity acs.org. |

Building upon SAR and QSAR insights, novel derivatives of this compound can be rationally designed to achieve enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

One common strategy is scaffold hopping , where the core structure is modified while retaining key pharmacophoric features. For example, replacing the pyridine ring with other nitrogen-containing heterocycles could lead to derivatives with novel intellectual property and potentially improved properties. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to guide these modifications by providing a three-dimensional map of favorable and unfavorable steric and electrostatic interactions semanticscholar.org.

Another approach is the hybrid molecule strategy , where the this compound scaffold is combined with another known pharmacophore to create a single molecule with dual or enhanced activity. For example, linking the core to a 1,3,4-oxadiazole moiety, another heterocycle known for its diverse biological activities, could yield potent antimicrobial agents mdpi.commdpi.com. The design of such hybrids often involves synthesizing libraries of compounds and screening them for the desired activity nih.govmdpi.com.

Molecular docking studies are instrumental in the design process, allowing for the visualization of binding modes within a target's active site. This information can guide the placement of substituents to maximize favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity and potency nih.govjmchemsci.com. For example, if the target is a kinase, docking can help design derivatives that form specific hydrogen bonds with the hinge region of the ATP-binding site.

The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from commercially available precursors mdpi.comresearchgate.net. The development of efficient and versatile synthetic routes is, therefore, a critical component of the drug discovery process. Through an iterative cycle of design, synthesis, and biological evaluation, novel this compound derivatives with optimized and enhanced activity profiles can be developed for various therapeutic applications.

Coordination Chemistry and Metallosupramolecular Applications of 1 Pyridin 2 Yl 1h Imidazol 2 Amine

Ligand Properties and Metal Chelation Abilities

While the coordination behavior of numerous pyridine-imidazole ligands has been thoroughly documented, specific experimental studies concerning the ligand properties and metal chelation abilities of 1-(Pyridin-2-yl)-1H-imidazol-2-amine are not found in the search results. The discussion of its properties would, therefore, be speculative and based on related structures, which falls outside the scope of this article.

From a structural standpoint, this compound possesses three potential nitrogen donor atoms for metal coordination:

The sp²-hybridized nitrogen atom of the pyridine (B92270) ring.

The sp²-hybridized imine-type nitrogen atom at the 3-position within the imidazole (B134444) ring.

The sp³-hybridized exocyclic amino nitrogen atom at the 2-position.

In related pyridine-imidazole systems, coordination typically involves the pyridine nitrogen and one of the imidazole nitrogens to form a stable chelate ring.

There are no specific studies available that investigate the chelate ring formation or the stability constants of complexes formed between this compound and transition metal ions. Such studies would be necessary to determine its efficacy as a chelating agent. For many related ligands, the formation of a five-membered chelate ring involving the pyridine nitrogen and an imidazole nitrogen is a common and stabilizing coordination mode.

Catalytic Applications of Metal Complexes Derived from the Compound

The search of scientific databases and literature did not yield any studies on the catalytic applications of metal complexes derived from this compound. While metal complexes of other pyridine-imidazole ligands have been explored for their catalytic potential in various organic transformations, no such research has been published for this specific compound.

Exploration in Organic Transformation Catalysis

The pyridine-imidazole scaffold is a key component in ligands designed for transition metal catalysis. Although direct catalytic applications of this compound are not detailed, research on more complex derivatives highlights the potential of this structural motif. For instance, a ruthenium complex incorporating the related ligand 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp) has been shown to be an effective catalyst for oxidation reactions. researchgate.net

This complex, [Ru(bpbp)(pydic)], where pydic is pyridine-2,6-dicarboxylate, catalyzes the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using hydrogen peroxide as the oxidant. researchgate.net The study optimized the reaction conditions to achieve a high yield, demonstrating the efficacy of the catalyst system. The reaction proceeds efficiently in water, and an absence of the catalyst resulted in no product formation. researchgate.net Detailed findings from the optimization studies are presented below.

Table 1: Catalytic Oxidation of (1H-benzo[d]imidazol-2-yl)methanol using [Ru(bpbp)(pydic)] Catalyst researchgate.net

| Catalyst:Substrate:H₂O₂ Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|

The successful application of the [Ru(bpbp)(pydic)] complex underscores the utility of the pyridin-yl-imidazole framework in designing effective catalysts for organic transformations. researchgate.net The nitrogen donor atoms of the ligand play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.

Investigation as Pre-catalysts or Active Catalytic Species

Metal complexes derived from pyridine-imidazole type ligands are frequently investigated as pre-catalysts, which under reaction conditions transform into the catalytically active species. The structural isomer, 2-(1H-imidazol-2-yl)pyridine, has been used to prepare dichloridopalladium(II) pre-catalysts. researchgate.net The study of these N-stabilized pre-catalysts is crucial for understanding the influence of the coordination environment on reactivity, particularly for reactions conducted at reduced temperatures. researchgate.net

Research suggests that for such complexes, ligand dissociation may be a key step in generating the highly efficient active species. The efficiency of catalysts derived from these pre-catalysts can be higher when the coordination of the ligand to the palladium center is flexible, allowing for conversion to a monodentate mode. researchgate.net This hemilability is a critical feature of ligands like 2-(1H-imidazol-2-yl)pyridine in catalytic applications. Copper(I) complexes with related 2(4,5‐diphenyl‐1H‐imidazol‐2‐yl)pyridine ligands have also demonstrated catalytic activity in ketalization reactions under mild conditions. researchgate.net

Role in Advanced Material Science and Sensor Development

The unique photophysical properties of molecules containing the pyridine-imidazole core make them excellent candidates for advanced materials, particularly in the development of chemical sensors. The fused-ring system of imidazo[1,2-a]pyridine (B132010), for example, has been utilized as the basis for a fluorescent probe. A sensor built on this scaffold was designed for the selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within HeLa cells. rsc.org

This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺. The excellent selectivity of the sensor was maintained even in the presence of other competing cations. rsc.org Similarly, derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol have been synthesized to create coordination complexes with uranyl (UO₂²⁺) and copper (Cu²⁺). These complexes show distinct fluorescent properties; a notable increase in fluorescence is observed upon binding with uranyl, whereas copper binding leads to rapid quenching of the fluorescence. rsc.org This differential response is valuable for selective ion detection.

The broader aminopyridine framework has also been applied in sensor technology. An optode for the trace-level detection of lead ions (Pb²⁺) was developed using 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol as a chromophore in a polymer matrix. This sensor demonstrated high specificity and was successfully used to detect lead in complex samples like biological fluids and environmental water. researchgate.net

Table 2: Characteristics of Sensors Based on Pyridine-Imidazole and Related Scaffolds

| Sensor Scaffold | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Fused Imidazo[1,2-a]pyridine | Fe³⁺ | 'Turn-on' Fluorescence | 4.0 ppb | rsc.org |

| Fused Imidazo[1,2-a]pyridine | Hg²⁺ | 'Turn-off' Fluorescence | 1.0 ppb | rsc.org |

| 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol | UO₂²⁺ | Fluorescence Enhancement | Not specified | rsc.org |

Emerging Research Directions and Future Perspectives for 1 Pyridin 2 Yl 1h Imidazol 2 Amine

Development as a Lead Compound for Pre-Clinical Drug Discovery

The pyridine-imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in a variety of therapeutic agents. researchgate.net The title compound, 1-(Pyridin-2-yl)-1H-imidazol-2-amine, serves as a valuable starting point for the development of novel drug candidates due to the diverse biological activities associated with its constituent parts.

Numerous studies have highlighted the potential of imidazole- and pyridine-based molecules in targeting a wide array of diseases. For instance, derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of Src family kinases, showing promise for the treatment of glioblastoma. nih.gov Similarly, novel imidazole[1,2-a] pyridine (B92270) derivatives have been designed as highly selective CDK9 inhibitors for colorectal cancer. rsc.org The imidazole-pyridine hybrid scaffold has also been explored for its anti-breast cancer properties, with synthesized molecules showing efficacy against various breast cancer cell lines. nih.govresearchgate.net

The development process for such compounds often involves extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. As an example, the discovery of potent cyclin-dependent kinase 1 (CDK1) inhibitors involved the synthesis of a complex 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, demonstrating the modular nature of these scaffolds in achieving high target affinity. nih.gov The journey from a lead compound to a preclinical candidate involves iterative cycles of chemical modification and biological testing to enhance desired properties while minimizing off-target effects and toxicity.

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinase (SFK) Inhibition | Glioblastoma nih.gov |

| Imidazole[1,2-a] Pyridines | Cyclin-Dependent Kinase 9 (CDK9) Inhibition | Colorectal Cancer rsc.org |

| Imidazole-Pyridine Hybrids | Antiproliferative Activity | Breast Cancer nih.gov |

| Imidazopyridine-tethered pyrazolines | STAT3 Phosphorylation Inhibition | Breast Cancer nih.gov |

| 3-(1H-benzimidazol-2-yl)-...-pyridine | Cyclin-Dependent Kinase 1 (CDK1) Inhibition | Oncology nih.gov |

Integration into Multi-Target Ligand Design Strategies

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. This complexity poses a challenge for traditional single-target drugs, paving the way for the development of Multi-Target-Directed Ligands (MTDLs). MTDLs are single chemical entities designed to interact with multiple targets simultaneously, potentially offering enhanced therapeutic efficacy and a reduced risk of drug resistance.

The this compound structure is well-suited for MTDL design. The distinct electronic and steric properties of the pyridine and 2-aminoimidazole rings allow for the incorporation of multiple pharmacophores. Each moiety can be independently modified to engage with different biological targets. For example, the pyridine ring could be functionalized to bind to a kinase ATP pocket, while the amino-imidazole portion could be altered to chelate metal ions implicated in neurodegenerative diseases or to interact with a separate receptor. This strategy allows for the creation of a single molecule with a synergistic or additive polypharmacological profile.

Exploration in Novel Chemical Transformations and Functional Materials

Beyond its therapeutic potential, this compound and its derivatives are valuable building blocks in synthetic organic chemistry and materials science. The presence of multiple nitrogen atoms makes the scaffold an excellent ligand for coordinating with metal ions.

Chemical Transformations: Researchers are continuously exploring new synthetic routes to create libraries of pyridine and imidazole (B134444) derivatives. Facile, green synthetic protocols have been developed for related compounds, such as the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, which can then be converted to other N-heterocycles. mdpi.com Efficient one-pot, multicomponent reactions are also being utilized to synthesize complex imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org These advancements in synthetic methodology enable the rapid generation of diverse molecular structures for further evaluation.

Functional Materials and Catalysis: The ability of the 2-(1H-imidazol-2-yl)pyridine framework to act as a hemilabile ligand—a ligand that can reversibly bind to a metal center through different donor atoms—makes it particularly interesting for catalysis. researchgate.net Metal complexes incorporating this scaffold have applications in various catalytic processes, including polymerization. researchgate.net Furthermore, the structural rigidity and coordination properties of these compounds make them suitable for constructing metal-organic frameworks (MOFs) and other supramolecular structures with potential applications in gas storage, separation, and sensing. nih.gov For instance, 4-(Pyridin-4-yl)thiazol-2-amine has been synthesized and evaluated as an effective corrosion inhibitor for mild steel, showcasing a practical application in materials protection. rsc.org

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the design and discovery process. For a compound like this compound, a variety of advanced computational methods can be applied to predict its properties and understand its behavior at a molecular level.

Predictive Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the biological activity of novel derivatives against specific targets. For example, computational studies on a related benzimidazole-pyridine compound (BBP) used Density Functional Theory (DFT) to analyze its electronic structure, predict its drug-likeness according to Lipinski's rules, and investigate its interaction with DNA. researchgate.net Molecular dynamics (MD) simulations can further elucidate the stability and binding patterns of a ligand within a protein's active site, as demonstrated in the study of imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors. nih.gov

Mechanistic Elucidation: Computational methods are also crucial for understanding the mechanisms of chemical reactions. DFT calculations can map out reaction pathways, identify transition states, and explain the selectivity of synthetic transformations. This insight is vital for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

| Computational Method | Application for this compound |

| Molecular Docking | Predicts binding modes and affinity to biological targets (e.g., kinases, receptors). |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes and conformational changes over time. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculates electronic properties, reactivity descriptors, and elucidates reaction mechanisms. researchgate.net |

| QSAR / Machine Learning | Develops models to predict biological activity or physicochemical properties based on molecular structure. |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov |

Challenges and Opportunities in Further Academic Exploration of the Compound

The continued exploration of this compound and its analogs presents both challenges and significant opportunities for the scientific community.

Challenges:

Synthetic Complexity: While new synthetic methods are emerging, the regioselective functionalization of the pyridine and imidazole rings can be challenging. Protecting groups may be required, and achieving high yields in multi-step syntheses can be difficult, as seen in the synthesis of related pyrrolo[2,3-b]pyridin-4-amines where deprotection steps proved problematic. nih.gov

Target Selectivity: In drug discovery, achieving high selectivity for the desired biological target over closely related proteins is a major hurdle. The inherent flexibility of the scaffold, while beneficial for broad applications, can also lead to off-target effects that must be carefully evaluated.

Physicochemical Properties: Optimizing the compound for drug-like properties, such as solubility and membrane permeability, while maintaining high potency is a delicate balancing act that requires extensive medicinal chemistry efforts.

Opportunities:

Untapped Biological Space: The full therapeutic potential of the pyridine-imidazole scaffold is far from exhausted. Screening against a wider range of biological targets, including emerging targets in areas like infectious diseases and immunology, could uncover novel activities.

Green Chemistry: There is a significant opportunity to develop more sustainable and environmentally friendly synthetic routes. mdpi.com The use of catalysis, solvent-free reactions, and multicomponent reactions can reduce waste and improve the efficiency of chemical synthesis. rsc.orgmdpi.com

Interdisciplinary Applications: The compound sits (B43327) at the crossroads of medicinal chemistry, coordination chemistry, and materials science. Fostering interdisciplinary collaborations can lead to innovative applications, from novel therapeutics and diagnostic agents to advanced catalysts and smart materials. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(Pyridin-2-yl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as condensation between pyridine derivatives and imidazole precursors. For example, related imidazole derivatives (e.g., 4-(Pyridin-2-yl)-1H-imidazol-2-amine) are synthesized using heterocyclic coupling reactions under reflux conditions with catalysts like Pd or Cu . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of reagents. Low yields (4–10% in analogous syntheses ) highlight the need for purification via column chromatography or recrystallization.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., pyridyl protons at δ 7.5–8.5 ppm, imidazole NH at δ 5.5–6.0 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (160.18 g/mol) and fragmentation patterns .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELX .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption. Conduct periodic stability tests via HPLC to monitor degradation (e.g., imidazole ring hydrolysis) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic structure, HOMO-LUMO gaps, and charge distribution. For example, Becke’s exchange-correlation functional accurately predicts thermochemical properties for heterocycles. Compare computed IR/NMR spectra with experimental data to validate models.

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives?

- Methodological Answer : Discrepancies may arise from purity (>95% by HPLC), assay conditions (pH, solvent), or cellular models. Systematic approaches include:

- Dose-response studies : Establish EC/IC values across multiple cell lines.

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

- Structural analogs : Compare activities of derivatives (e.g., 1-(3-Furanylmethyl)-4,5-dihydro-N-nitro-1H-imidazol-2-amine ) to identify pharmacophores.

Q. How do substituent modifications on the imidazole ring affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.